4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Medicinal Chemistry ADME Physicochemical Properties

Sourcing sterically-demanding pyrimidine intermediates with consistent reactivity profiles presents supply chain and reproducibility challenges. 4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5) directly addresses these needs as a high-purity (98% HPLC), halogenated heterocyclic building block optimized for nucleophilic aromatic substitution (SNAr). - Predictable Reactivity: The 2,6-diisopropyl substitution pattern creates a defined steric environment around the C-4 chlorine, enabling controlled regioselectivity in cross-coupling and enantioselective ligand installation. - SAR-Ready Physicochemical Profile: A defined LogP of 3.38 supports systematic derivatization of pyrimidine-based libraries for drug discovery and agrochemical lead exploration. - Supply Reliability: Certified 98% purity ensures reproducible downstream synthetic transformations, minimizing variability in medicinal chemistry and crop protection SAR studies.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 1155152-94-5
Cat. No. B1518284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-bis(propan-2-yl)pyrimidine
CAS1155152-94-5
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC(=N1)C(C)C)Cl
InChIInChI=1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3
InChIKeyVTBIAIVKOAUJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5) as a Key Halogenated Heterocyclic Building Block


4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS 1155152-94-5) is a halogenated heterocyclic building block characterized by a pyrimidine core with a reactive chlorine atom at the 4-position and sterically demanding isopropyl groups at the 2- and 6-positions . With a molecular formula of C10H15ClN2 and a molecular weight of 198.69 g/mol, this compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry . Its structure is designed for nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted site, enabling the rapid construction of diverse chemical libraries and potential drug candidates .

Limitations of Generic 4-Chloro-2,6-bis(propan-2-yl)pyrimidine Substitution


Simple substitution with alternative halogenated pyrimidines or other heterocyclic building blocks is not scientifically valid without rigorous verification. Differences in substitution patterns, such as the presence or absence of bulky isopropyl groups, directly impact reaction kinetics, regioselectivity, and the final product's physicochemical properties. The unique steric and electronic profile of the 2,6-diisopropyl substitution pattern dictates its reactivity in nucleophilic aromatic substitution, influencing yields and the ability to access specific chemical space. Furthermore, variations in purity and storage stability between vendors can critically affect the reproducibility of sensitive downstream synthetic transformations .

Quantitative Evidence for Differentiating 4-Chloro-2,6-bis(propan-2-yl)pyrimidine


Lipophilicity Comparison of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

The computed LogP for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine is 3.3768 . In comparison, the computed LogP for the structurally similar but unsubstituted 4-chloropyrimidine is approximately 0.54 [1]. This data highlights the significant increase in lipophilicity conferred by the 2,6-diisopropyl groups.

Medicinal Chemistry ADME Physicochemical Properties

Certified Purity as a Differentiator for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

The reported purity of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine from a major vendor is 98%, determined by HPLC . This can be compared to another vendor's listed purity of 95% for the same compound . The 98% purity specification is critical for applications requiring high-fidelity starting materials.

Chemical Synthesis Quality Control Reproducibility

Storage Conditions and Stability Profile for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Recommended storage for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine is sealed in a dry environment at 2-8°C . This is a stricter requirement compared to a vendor that recommends room temperature storage for the same compound , indicating potential differences in formulation or inherent stability.

Chemical Handling Stability Procurement

Validated Research Applications for 4-Chloro-2,6-bis(propan-2-yl)pyrimidine


Medicinal Chemistry Library Synthesis and Lead Optimization

Its high certified purity (98%) and defined LogP (3.38) make it an excellent starting material for the systematic derivatization of pyrimidine-based libraries, where predictable physicochemical properties are essential for structure-activity relationship (SAR) studies .

Synthesis of Sterically Demanding Ligands and Catalysts

The bulky 2,6-diisopropyl groups create a distinct steric environment around the reactive chlorine center, enabling chemists to control regioselectivity in cross-coupling reactions or to install chiral ligands where steric bulk is required for enantioselective induction .

Development of Advanced Agrochemical Intermediates

The combination of a reactive halogen handle and lipophilic isopropyl substituents is a common motif in fungicides and herbicides. This building block allows for the rapid exploration of chemical space relevant to crop protection by modulating membrane permeability and target binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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